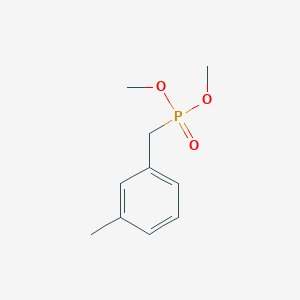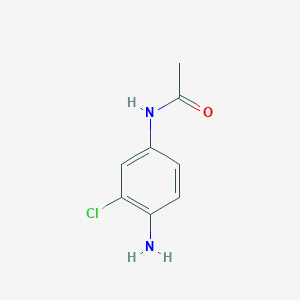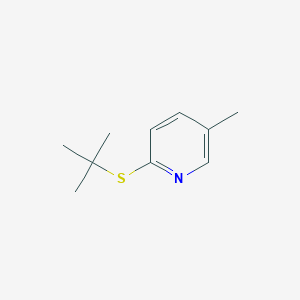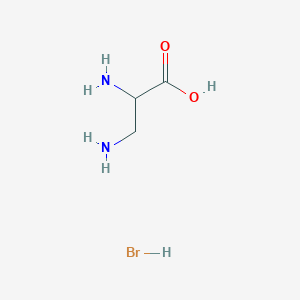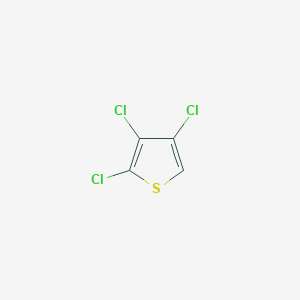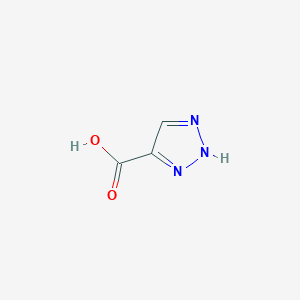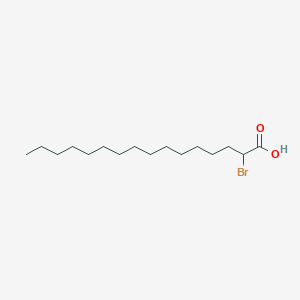
Stearyl oleate
Overview
Description
Synthesis Analysis
Stearyl oleate is derived from the reaction between oleic acid and stearyl alcohol . The synthesis of stearyl oleate involves the esterification of oleic acid with stearyl alcohol .Molecular Structure Analysis
The molecular formula of stearyl oleate is C36H70O2 . The IUPAC name is octadecyl (Z)-octadec-9-enoate . The molecular weight is 534.9 g/mol .Physical And Chemical Properties Analysis
Stearyl oleate is a wax ester . The physical and chemical properties of stearyl oleate are not well-documented in the literature.Scientific Research Applications
Emulsifier
Stearyl oleate acts as an emulsifier in various industries . Emulsifiers are substances that help mix two substances that normally do not mix well, such as oil and water. In the context of food science, emulsifiers are used to improve the texture, shelf-life, and mixability of many foods.
Lubricant
Another application of Stearyl oleate is its use as a lubricant . Lubricants are substances that are used to reduce friction between surfaces in mutual contact, which ultimately reduces the heat generated when the surfaces move.
Plasticizer
Stearyl oleate is also used as a plasticizer . Plasticizers are additives that increase the plasticity or decrease the viscosity of a material. They are commonly added to polymers to make them more flexible and easier to handle.
Chromatography
In scientific research, Stearyl oleate has been used in chromatography experiments . Chromatography is a technique for the separation of a mixture into its individual components. In one study, Stearyl oleate was used to separate wax esters from steryl esters .
Lipidomics
Stearyl oleate has been used in lipidomic analysis of phospholipids of hydrocorals and corals . Lipidomics is a branch of metabolomics where lipids are studied in a large scale.
Biosynthesis and Regulation of Unsaturated Fatty Acids
Stearyl oleate, being a type of unsaturated fatty acid, plays a crucial role in the biosynthesis and regulation of unsaturated fatty acids in plants . These simple compounds play multiple crucial roles in planta and are also important economic traits of oil crops .
Mechanism of Action
Target of Action
Stearyl oleate, also known as octadecyl oleate, primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs), such as oleate, from their saturated fatty acid (SFA) precursors . This process influences cellular membrane physiology and signaling, leading to broad effects on human physiology .
Mode of Action
Stearyl oleate interacts with its target, SCD1, by serving as a substrate for the enzyme . The SCD1 peptides from proteolytic controlled degradation activate androgen receptor (AR) signaling to promote cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by stearyl oleate is the biosynthesis of monounsaturated fatty acids (MUFAs) . In this pathway, SCD1 catalyzes the conversion of saturated fatty acids (SFAs) like stearate to MUFAs like oleate . These MUFAs play multiple crucial roles in plants and are also important economic traits of oil crops .
Pharmacokinetics
It’s known that lipid components like stearyl oleate have high binding ability with the stratum corneum and are inert, making them suitable for parenteral and oral delivery formulations .
Result of Action
The result of stearyl oleate’s action is the production of MUFAs, which influence cellular membrane physiology and signaling . This leads to broad effects on human physiology, including effects on lipid metabolism and body weight control .
Action Environment
The action of stearyl oleate can be influenced by environmental factors. For instance, the surface properties and biodegradation rate of stearyl oleate can depend on the nature of the hydrophobic tail . The oleic acid-based surfactant containing a double bond in the hydrophobic oleyl tail demonstrated a greater capability to reduce the surface tension of an aqueous solution along with a greater ability to undergo biodegradation compared to the saturated hydrophobic stearyl tail containing a stearic acid-based surfactant .
properties
IUPAC Name |
octadecyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-35H2,1-2H3/b20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPMUZXHQKAAIC-ZZEZOPTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17673-49-3 | |
| Record name | Stearyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearyl oleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid (9Z)-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LW6721QE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




